molecular formula C12H9N7O3S B4834553 3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4834553
M. Wt: 331.31 g/mol
InChI Key: WIADUPDTPITGMX-UHFFFAOYSA-N
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Description

3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its multifaceted utility in scientific research

Properties

IUPAC Name

3-(furan-2-yl)-6-[(5-methyl-3-nitropyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O3S/c1-7-5-9(19(20)21)15-17(7)6-10-16-18-11(8-3-2-4-22-8)13-14-12(18)23-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIADUPDTPITGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN3C(=NN=C3S2)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

  • Step 1: Initial formation of the furyl and pyrazol intermediates.

  • Step 2: Subsequent cyclization to form the triazolo[3,4-b][1,3,4]thiadiazole core.

  • Reaction Conditions: These reactions often require anhydrous solvents like dichloromethane or tetrahydrofuran, catalyzed by Lewis acids like aluminum chloride or ferric chloride.

Industrial Production Methods

In an industrial setting, these processes are scaled up using continuous flow reactors to ensure consistency, efficiency, and high yield. Industrial production focuses on maintaining stringent control over temperature and pressure, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

  • Oxidation: Typically with reagents like potassium permanganate.

  • Reduction: Using hydrogen gas over a palladium catalyst.

  • Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, alkylating agents under basic or acidic conditions.

Major Products

Depending on the reaction type, the compound can yield a variety of products, such as furyl derivatives, substituted triazolo-thiadiazoles, and nitro-reduced pyrazolyl analogs.

Scientific Research Applications

Chemistry

Biology

3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits promising biological activity, making it a candidate for drug discovery, particularly as an antimicrobial or antifungal agent.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit enzymes linked to various diseases, providing a basis for the development of new therapeutic agents.

Industry

Industrially, it finds applications in the creation of advanced polymers and as a precursor in the synthesis of complex chemical entities.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It typically interferes with the biological pathways by inhibiting enzyme activity or modulating receptor function, thereby altering cellular responses. Key pathways affected include oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Shares a similar triazolo-thiadiazole core but lacks the pyrazol moiety.

  • 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds feature varied substitutions that alter their chemical behavior and application potential.

Uniqueness

The presence of the 5-methyl-3-nitro-1H-pyrazol-1-yl)methyl group in 3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole significantly enhances its biological activity and differentiates it from structurally similar compounds, highlighting its unique reactivity and application scope.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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